

Preliminary Investigation of Compound QPr's Properties: A Technical Guide

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Compound of Interest

Compound Name: Q Pr

Cat. No.: B1149869

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Introduction

Compound QPr is a novel small molecule inhibitor under investigation for its potential therapeutic applications. This document provides a comprehensive overview of the preliminary in vitro and in vivo characterization of Compound QPr, including its physicochemical properties, biological activity, pharmacokinetic profile, and initial safety assessment. The data presented here are intended to provide a foundation for further preclinical development and to guide future research efforts.

Physicochemical Properties

A summary of the key physicochemical properties of Compound QPr is presented in Table 1. These characteristics are crucial for understanding its drug-like properties and for formulation development.

Table 1: Physicochemical Properties of Compound QPr

Property	Value	Method
Molecular Weight (g/mol)	452.18	LC-MS
Chemical Formula	C ₂₂ H ₂₅ N ₅ O ₃	Elemental Analysis
Solubility (μM) in PBS (pH 7.4)	78.5	HPLC-UV
LogP	2.8	Shake-flask method
pKa	8.2 (basic)	Potentiometric titration

In Vitro Efficacy and Selectivity

Compound QPr was evaluated for its inhibitory activity against a panel of kinases and its effect on cancer cell viability.

Kinase Inhibition Profile

The inhibitory activity of Compound QPr against a panel of relevant kinases was determined using a competitive binding assay. The results are summarized in Table 2.

Table 2: Kinase Inhibition Profile of Compound QPr

Kinase Target	IC ₅₀ (nM)
Target Kinase A	15.2
Off-Target Kinase B	875.1
Off-Target Kinase C	> 10,000
Off-Target Kinase D	2,340

Anti-proliferative Activity

The anti-proliferative effects of Compound QPr were assessed in various cancer cell lines. The half-maximal effective concentration (EC₅₀) for cell viability is presented in Table 3.

Table 3: Anti-proliferative Activity of Compound QPr in Cancer Cell Lines

Cell Line	Cancer Type	EC ₅₀ (μM)
Cell Line X	Lung Cancer	0.25
Cell Line Y	Breast Cancer	1.5
Cell Line Z	Colon Cancer	0.8
Normal Fibroblasts	Non-cancerous	> 50

Pharmacokinetics

The pharmacokinetic properties of Compound QPr were evaluated in a murine model. The key parameters are summarized in Table 4.

Table 4: Pharmacokinetic Parameters of Compound QPr in Mice (10 mg/kg, IV)

Parameter	Value
Half-life (t _{1/2}) (h)	4.2
Clearance (CL) (mL/min/kg)	25.3
Volume of Distribution (V _d) (L/kg)	2.1
Bioavailability (F%) (Oral)	35

In Vitro Toxicology

Preliminary in vitro toxicology studies were conducted to assess the potential for off-target toxicities.

Table 5: In Vitro Toxicology Profile of Compound QPr

Assay	Endpoint	Result
hERG Inhibition	IC ₅₀ (μM)	> 30
Cytotoxicity (Hepatocytes)	CC ₅₀ (μM)	45.2
Ames Test	Mutagenicity	Negative

Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC_{50}) of Compound QPr against a panel of kinases.

Methodology: A competitive binding assay was performed using a commercially available kit. Briefly, a fixed concentration of a fluorescently labeled ligand and the kinase of interest were incubated with varying concentrations of Compound QPr. The degree of displacement of the fluorescent ligand by the compound was measured by fluorescence polarization. Data were normalized to controls and the IC_{50} values were calculated using a four-parameter logistic model.

Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC_{50}) of Compound QPr on the viability of cancer cell lines.

Methodology: Cells were seeded in 96-well plates and allowed to attach overnight. The following day, cells were treated with a serial dilution of Compound QPr for 72 hours. Cell viability was assessed using a resazurin-based assay. Fluorescence was measured at an excitation/emission of 560/590 nm. EC_{50} values were calculated by fitting the dose-response data to a sigmoidal curve.

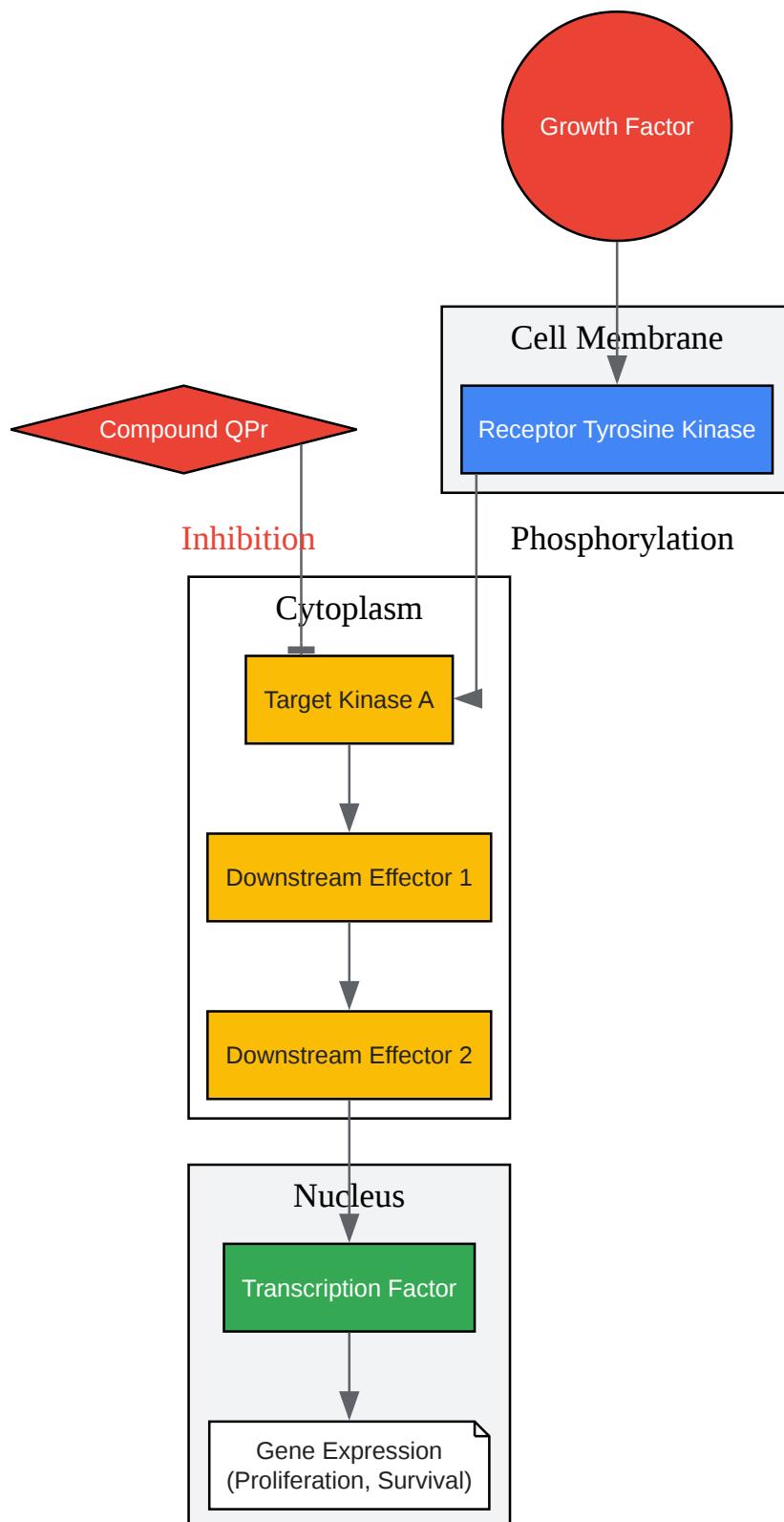
Murine Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of Compound QPr in mice.

Methodology: Male C57BL/6 mice were administered a single intravenous (IV) dose of Compound QPr at 10 mg/kg. Blood samples were collected at various time points post-dose. Plasma was separated by centrifugation and the concentration of Compound QPr was quantified by LC-MS/MS. Pharmacokinetic parameters were calculated using non-compartmental analysis.

Visualizations Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that is inhibited by Compound QPr.

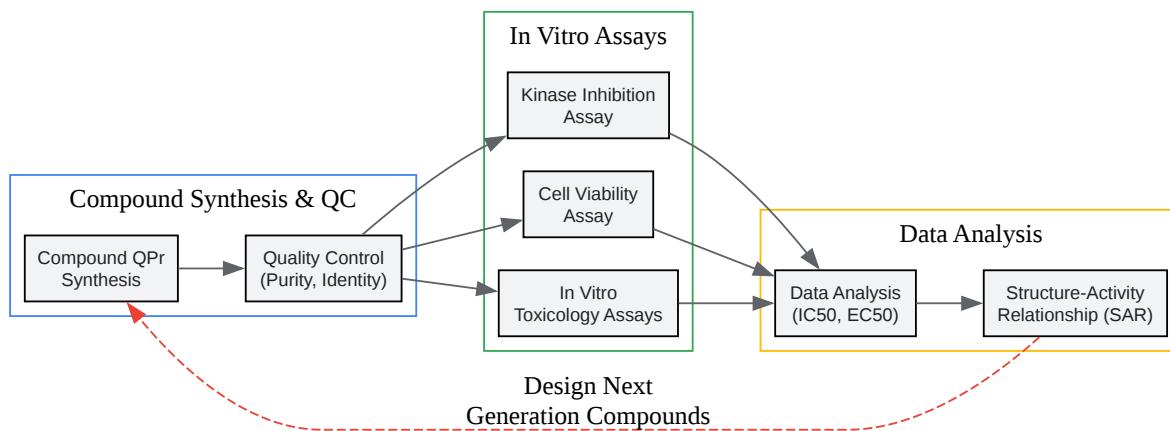


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Caption: Hypothetical signaling pathway inhibited by Compound QPr.

Experimental Workflow

The diagram below outlines the general workflow for the preliminary in vitro evaluation of Compound QPr.

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Caption: In vitro evaluation workflow for Compound QPr.

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